6-bromo-3-[5-(3-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone
Description
6-bromo-3-[5-(3-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinones. This compound is characterized by its unique structure, which includes bromine, chlorine, and phenyl groups attached to a quinolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C31H20Br2ClN3O2 |
|---|---|
Molecular Weight |
661.8 g/mol |
IUPAC Name |
6-bromo-3-[3-(3-bromophenyl)-2-(2-chlorobenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H20Br2ClN3O2/c32-20-10-6-9-19(15-20)27-17-26(36-37(27)31(39)22-11-4-5-12-24(22)34)29-28(18-7-2-1-3-8-18)23-16-21(33)13-14-25(23)35-30(29)38/h1-16,27H,17H2,(H,35,38) |
InChI Key |
IEVVSAZVQMXHSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Cl)C6=CC(=CC=C6)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[5-(3-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as bromination, chlorination, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[5-(3-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of bromine or chlorine atoms.
Scientific Research Applications
6-bromo-3-[5-(3-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-[5-(3-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Pyrazole-based compounds, known for their diverse biological activities, also exhibit structural similarities.
Uniqueness
The uniqueness of 6-bromo-3-[5-(3-bromophenyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone lies in its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
